4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Description

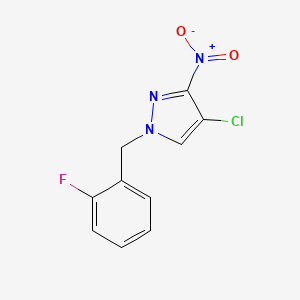

4-Chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (CAS 1001500-06-6) is a pyrazole derivative with the molecular formula C₁₀H₇ClFN₃O₂ and a molecular weight of 255.63 g/mol. The compound features a pyrazole core substituted with:

- Chlorine at position 4,

- Nitro group (-NO₂) at position 3,

- 2-Fluorobenzyl group at position 1.

Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their versatile reactivity and biological activity. The nitro group enhances electrophilicity, while the 2-fluorobenzyl substituent may influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

4-chloro-1-[(2-fluorophenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2/c11-8-6-14(13-10(8)15(16)17)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFAPXHLBPIXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205235 | |

| Record name | 4-Chloro-1-[(2-fluorophenyl)methyl]-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-06-6 | |

| Record name | 4-Chloro-1-[(2-fluorophenyl)methyl]-3-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-[(2-fluorophenyl)methyl]-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-nitropyrazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydride.

Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or amino group.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Reduction: Formation of 4-chloro-1-(2-fluorobenzyl)-3-aminopyrazole.

Scientific Research Applications

4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluorobenzyl groups may enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their properties:

Key Observations

Nitro vs. Amine Groups: Replacing the nitro group with an amine (as in CAS 1001757-55-6) drastically alters reactivity. The nitro group is electron-withdrawing, stabilizing negative charge, whereas the amine is electron-donating, enhancing nucleophilicity .

Halogen Influence :

- Fluorine substituents improve metabolic stability and membrane permeability compared to bulkier halogens like chlorine. However, chlorine increases molecular weight and lipophilicity (e.g., 272.09 g/mol for 4-chlorobenzyl vs. 255.63 g/mol for 2-fluorobenzyl) .

Biological and Chemical Activity: Nitro-Containing Pyrazoles: Nitro groups are associated with antibacterial and antiparasitic activities in pyrazole derivatives.

Biological Activity

4-Chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₀H₇ClFN₃O₂

- Molecular Weight : 255.633 g/mol

- CAS Number : 1001500-06-6

Biological Activities

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. The following sections summarize the key findings regarding its pharmacological effects.

1. Antimicrobial Activity

Research indicates that pyrazole compounds exhibit a broad spectrum of antimicrobial activities. In a study evaluating various pyrazole derivatives, compounds similar to this compound showed significant inhibition against bacterial strains such as E. coli and S. aureus .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 17 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

| Assay Type | Concentration (μM) | % Inhibition |

|---|---|---|

| TNF-α Inhibition | 10 | 61–85 |

| IL-6 Inhibition | 10 | 76–93 |

3. Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. A study on related compounds indicated that modifications at the benzyl position could enhance selectivity for cancer cell lines, particularly those expressing Aurora kinases . The compound's ability to inhibit Aurora-A and Aurora-B kinases was noted, with IC50 values indicating potent activity in cancer models.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Kinase Inhibition : The compound has been shown to interact with kinase domains, particularly Aurora kinases, which play critical roles in cell cycle regulation and cancer progression .

- Cytokine Modulation : By inhibiting pathways leading to cytokine release, it can reduce inflammation and potentially mitigate chronic inflammatory diseases .

Case Studies

Several studies have documented the effects of pyrazole derivatives in vivo:

- Inflammation Model : In a carrageenan-induced edema model, compounds similar to this compound exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .

- Cancer Cell Lines : Testing on HeLa cells demonstrated significant cytotoxicity, with further studies suggesting that structural modifications could enhance selectivity for malignant cells over healthy cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole, and how can purity be maximized?

- Methodology :

- Step 1 : Start with a pyrazole core and introduce substituents sequentially. For the 2-fluorobenzyl group at position 1, alkylation using 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is effective .

- Step 2 : Introduce the nitro group at position 3 via nitration (e.g., HNO₃/H₂SO₄ at 0–5°C) or electrophilic substitution, monitoring regioselectivity using TLC .

- Step 3 : Chlorination at position 4 can be achieved using POCl₃ or SOCl₂ in refluxing conditions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the compound with >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Techniques :

- ¹H/¹³C NMR : Identify substituent environments (e.g., aromatic protons from the 2-fluorobenzyl group at δ 7.1–7.4 ppm, nitro group deshielding effects) .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 310.0) and detect impurities .

- FT-IR : Verify functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The nitro group at position 3 acts as a strong electron-withdrawing group, activating the pyrazole ring for nucleophilic aromatic substitution (e.g., SNAr with amines or thiols) but deactivating it toward electrophilic attacks.

- The chloro group at position 4 can participate in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

- Experimental Design : Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict reactive sites .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole core?

- Controlled Conditions :

- For nitration, maintain low temperatures (0–5°C) and short reaction times to avoid over-nitration or ring oxidation .

- Use protecting groups (e.g., Boc for amines) during multi-step syntheses to prevent undesired substitutions .

- Case Study : In Mannich reactions, competing N- vs. O-alkylation can be minimized by selecting sterically hindered amines and polar aprotic solvents (e.g., DMF) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Protocol :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase IX, referenced in ). The 2-fluorobenzyl group may enhance hydrophobic interactions in the active site.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes, focusing on hydrogen bonds with the nitro group .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous pyrazole derivatives: How to validate experimental data?

- Analysis :

- Compare lit. values (e.g., 155–158°C for 4-chloro-2-(1H-pyrazol-3-yl)phenol vs. 170–172°C for fluorinated analogs ).

- Resolution : Use differential scanning calorimetry (DSC) to determine precise melting ranges and identify polymorphic forms .

Safety and Handling

Q. What precautions are essential when handling nitro- and halogen-containing pyrazoles?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.